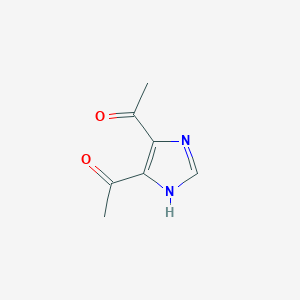
1,1'-(1H-imidazole-4,5-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1H-Imidazole-4,5-diyl)diethanone is a chemical compound with the molecular formula C7H8N2O2 It is characterized by the presence of an imidazole ring substituted with ethanone groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1H-imidazole-4,5-diyl)diethanone typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1H-Imidazole-4,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethanone groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1,1’-(1H-Imidazole-4,5-diyl)diethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-(1H-imidazole-4,5-diyl)diethanone involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring is known to coordinate with metal ions, which can be crucial in its role as a ligand in catalytic processes .
Comparison with Similar Compounds
- 1,1’-(1H-Imidazole-1,3(2H)-diyl)diethanone
- 1,1’-(4-Methyl-1H-pyrazole-3,5-diyl)diethanone
- 1,1’-(1H-Pyrrole-3,4-diyl)diethanone
Uniqueness: 1,1’-(1H-Imidazole-4,5-diyl)diethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a different set of functional groups that can be exploited for various synthetic and application purposes .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1-(4-acetyl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)6-7(5(2)11)9-3-8-6/h3H,1-2H3,(H,8,9) |
InChI Key |
HSXXANYYMINISW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CN1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


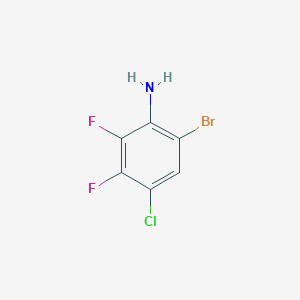
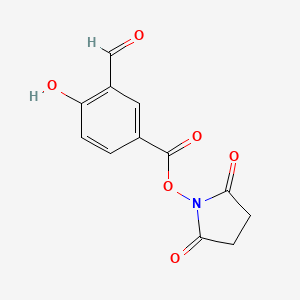

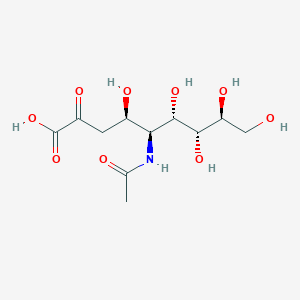
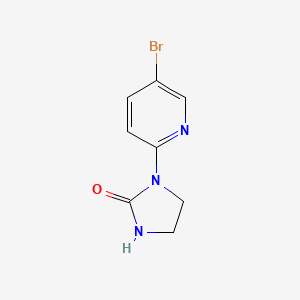
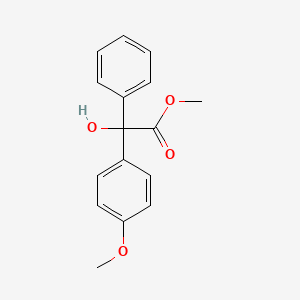
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
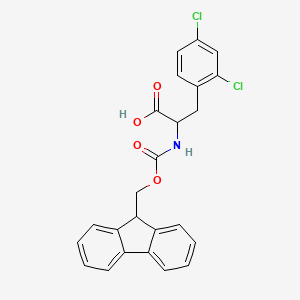

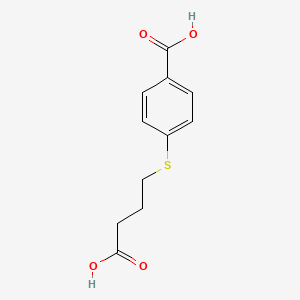
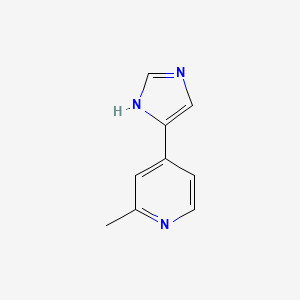
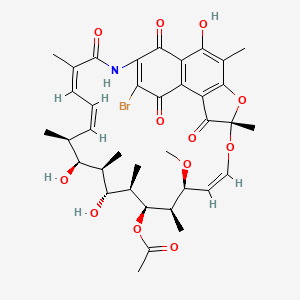
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)

